8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane
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Overview
Description
8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable candidate for drug development and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-4-yl and pyrrolo[2,3-b]pyridin-4-yl intermediates, which are then coupled under specific conditions to form the final spirocyclic structure. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control further enhances the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials due to its stable spirocyclic structure.
Mechanism of Action
The mechanism of action of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane: shares similarities with other spirocyclic compounds, such as spiro[4.5]decane derivatives and spiro[5.5]undecane derivatives.
Pyrimidinyl-pyrrolo[2,3-b]pyridine: compounds are also structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts stability and rigidity. This makes it particularly valuable in applications requiring robust and stable molecular frameworks.
Properties
CAS No. |
2284549-73-9 |
---|---|
Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
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